![molecular formula C8H15Cl2N3 B1389647 N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride CAS No. 1184999-30-1](/img/structure/B1389647.png)
N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride
Descripción general
Descripción
“N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride” is a chemical compound with the molecular formula C8H13N3.2ClH . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3.2ClH/c1-11-5-4-9-8(11)6-10-7-2-3-7;;/h4-5,7,10H,2-3,6H2,1H3;2*1H . This indicates the presence of a cyclopropane ring attached to an imidazole ring via a methylene bridge .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.13 . It is a solid at room temperature . The InChI code for this compound is 1S/C8H13N3.2ClH/c1-11-5-4-9-8(11)6-10-7-2-3-7;;/h4-5,7,10H,2-3,6H2,1H3;2*1H .Aplicaciones Científicas De Investigación
Antibacterial Activity
Imidazole derivatives have been reported to exhibit antibacterial activity . They can inhibit the growth of bacteria, making them potential candidates for the development of new antibacterial drugs.
Antimycobacterial Activity
Some imidazole derivatives have shown antimycobacterial activity . This suggests that they could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Activity
Imidazole derivatives can also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antitumor Activity
Certain imidazole derivatives have demonstrated antitumor activity . This suggests that they could be used in the development of new anticancer drugs.
Antidiabetic Activity
Imidazole derivatives have been reported to show antidiabetic activity . This indicates that they could be used in the management of diabetes.
Anti-allergic Activity
Some imidazole derivatives have anti-allergic properties . This suggests that they could be used in the treatment of allergic reactions.
Antipyretic Activity
Imidazole derivatives can also exhibit antipyretic (fever-reducing) properties . This makes them potentially useful in the treatment of fever.
Antiviral Activity
Certain imidazole derivatives have demonstrated antiviral activity . This suggests that they could be used in the development of new antiviral drugs.
Propiedades
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]cyclopropanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-4-9-8(11)6-10-7-2-3-7;;/h4-5,7,10H,2-3,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHZXTJBEUYWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



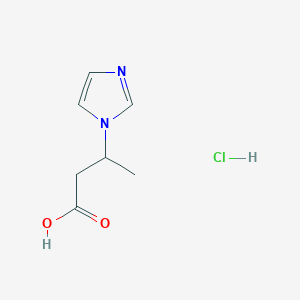
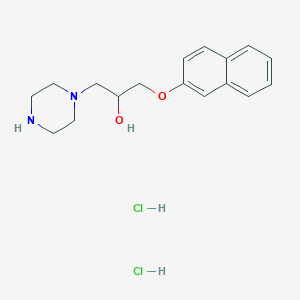
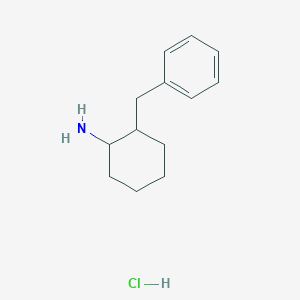

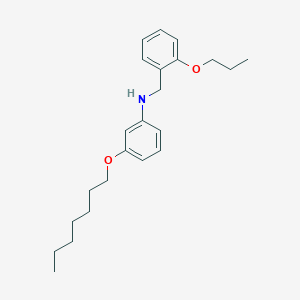
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389574.png)
![[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate](/img/structure/B1389577.png)
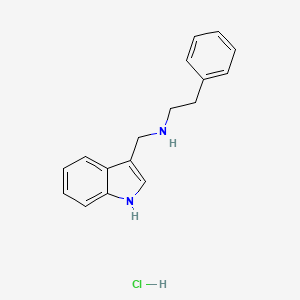


![C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride](/img/structure/B1389581.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine](/img/structure/B1389583.png)
![3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1389584.png)
